2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinoline derivative featuring a 1,4-dihydroquinolin-4-one core with distinct substituents:
- Position 6: An ethyl group (C₂H₅) enhances hydrophobic interactions.
- Acetamide side chain: Linked to a 4-methoxyphenyl group (C₇H₇NO), which may influence hydrogen bonding and bioavailability.
The molecular formula is C₂₈H₂₆N₂O₄ (molecular weight ≈ 454.5 g/mol). Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELX .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-19-7-14-25-23(15-19)28(33)24(27(32)20-8-5-18(2)6-9-20)16-30(25)17-26(31)29-21-10-12-22(34-3)13-11-21/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVHQIHFYFJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis or Friedländer synthesis.
Introduction of the benzoyl group: This step involves the acylation of the quinoline core using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Formation of the acetamide linkage: This involves the reaction of the intermediate with 4-methoxyphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, purification processes, and ensuring the safety and environmental regulations are met. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the benzoyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating their activity.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxy group (electron-donating) contrasts with the 4-chloro group in (electron-withdrawing), affecting electronic distribution and hydrogen-bonding capacity. Benzoyl vs.
Structural Rigidity: The dioxino-fused quinoline in introduces conformational constraints, which could reduce entropy loss upon binding to biological targets compared to the more flexible target compound.
Lipophilicity and Solubility :
- The ethoxy group in increases lipophilicity relative to the target compound’s methylbenzoyl group, while the sulfonyl group in may enhance aqueous solubility due to polarity.
Halogenated Derivatives :
- The chloro and fluoro substituents in and improve metabolic stability and target affinity but may introduce toxicity risks.
Conformational Analysis and Structural Characterization
- X-ray Crystallography : SHELX programs are widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths and angles.
- Ring Puckering: Cremer-Pople coordinates quantify non-planar distortions in heterocyclic rings (e.g., the dioxino ring in ), which influence intermolecular interactions.
Biological Activity
The compound 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.44 g/mol. The compound features a quinoline core substituted with an ethyl group, a methylbenzoyl moiety, and a methoxyphenyl acetamide group.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related study identified that quinoline derivatives possess inhibitory effects on bacterial DNA gyrase, a crucial enzyme for bacterial replication and transcription .
Anticancer Activity
Quinoline derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has been reported that derivatives with similar structures can induce cell cycle arrest and apoptosis in human cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also noteworthy. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, a study demonstrated that similar compounds could significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers evaluated the anticancer efficacy of various quinoline derivatives, including those structurally related to our compound. They found that treatment with these derivatives resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with significant effects observed at concentrations as low as 10 µM .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of quinoline derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : Regulation of inflammatory mediators through inhibition of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
